molecular formula C13H11FO B8763106 3-Fluoro-4-methoxybiphenyl CAS No. 106291-23-0

3-Fluoro-4-methoxybiphenyl

Cat. No. B8763106
Key on ui cas rn: 106291-23-0
M. Wt: 202.22 g/mol
InChI Key: VACQQHZZCOZKJC-UHFFFAOYSA-N
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Patent
US04737313

Procedure details

3-Fluoro-4-methoxybiphenyl was acetylated with acetyl chloride/AlCl3 in carbon disulfide in the usual way. The product was twice recrystallized from toluene to obtain 3'-fluoro-4'-methoxy-4-acetylbiphenyl (yield: 82%), m.p. 149°~149.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
acetyl chloride AlCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:5]=[CH:6][C:7]=1[O:8][CH3:9].[C:16](Cl)(=[O:18])[CH3:17].[Al+3].[Cl-].[Cl-].[Cl-]>C(=S)=S>[F:1][C:2]1[CH:3]=[C:4]([C:10]2[CH:11]=[CH:12][C:13]([C:16](=[O:18])[CH3:17])=[CH:14][CH:15]=2)[CH:5]=[CH:6][C:7]=1[O:8][CH3:9] |f:1.2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1OC)C1=CC=CC=C1
Step Two
Name
acetyl chloride AlCl3
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl.[Al+3].[Cl-].[Cl-].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=S)=S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was twice recrystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1OC)C1=CC=C(C=C1)C(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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